Methyl 3-cyclohexyl-2-iodoprop-2-enoate

Description

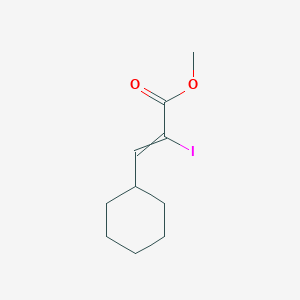

Methyl 3-cyclohexyl-2-iodoprop-2-enoate is an organoiodine compound characterized by a propenoate ester backbone substituted with a cyclohexyl group at the 3-position and an iodine atom at the 2-position. Its molecular formula is C₁₀H₁₃IO₂, with a molecular weight of 308.11 g/mol. The cyclohexyl group contributes steric bulk and lipophilicity, which may influence solubility in organic solvents and crystallographic packing patterns .

Properties

CAS No. |

126628-75-9 |

|---|---|

Molecular Formula |

C10H15IO2 |

Molecular Weight |

294.13 g/mol |

IUPAC Name |

methyl 3-cyclohexyl-2-iodoprop-2-enoate |

InChI |

InChI=1S/C10H15IO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |

InChI Key |

QNJBTKSILCMUNP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=CC1CCCCC1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 3-cyclohexyl-2-iodoprop-2-enoate, the following structurally related compounds are analyzed (Table 1).

Table 1: Structural and Inferred Property Comparison

Key Comparative Insights

In contrast, Methyl 3-amino-2-cyano-3-iodoprop-2-enoate replaces the cyclohexyl group with polar amino and cyano groups, enhancing solubility in polar solvents and enabling hydrogen-bonding interactions .

Reactivity and Functional Group Influence The iodine atom in all listed compounds enables electrophilic substitution or cross-coupling reactions. However, the phosphonothiolate group in O-Ethyl S-2-dipropylmethylammonium ethyl methylphosphonothiolate iodide introduces ionic properties, altering reactivity pathways compared to neutral esters . Methyl 2-iodoacrylate’s simpler structure may exhibit faster reactivity in radical or nucleophilic substitutions due to reduced steric and electronic modulation .

Crystallographic and Solubility Considerations Hydrogen-bonding patterns (e.g., in Methyl 3-amino-2-cyano-3-iodoprop-2-enoate) can dominate crystal packing, as noted in studies using SHELX and ORTEP-3 for crystallographic analysis . The cyclohexyl group in the target compound likely reduces aqueous solubility but enhances stability in nonpolar matrices, a property critical for applications in organic synthesis .

Methodological Approaches in Comparative Analysis

Crystallographic Validation

- Tools like SHELXL and ORTEP-3 are critical for resolving steric effects and hydrogen-bonding networks in structurally complex analogs .

Similarity Metrics

- Graph-based methods (e.g., Etter’s formalism) and computational tools assess functional group contributions to properties like solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.